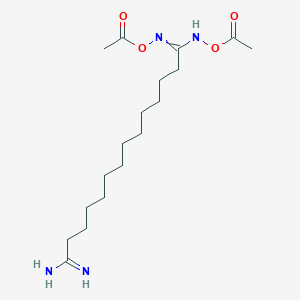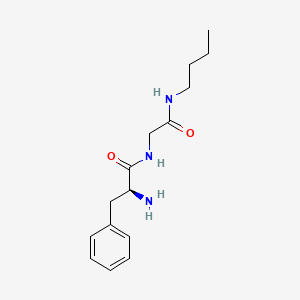
L-Phenylalanyl-N-butylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Phenylalanyl-N-butylglycinamide: is a synthetic peptide compound that combines the amino acids phenylalanine and glycine with a butyl group attached to the glycine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Phenylalanyl-N-butylglycinamide typically involves the following steps:
Protection of Amino Groups: The amino groups of phenylalanine and glycine are protected using suitable protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).
Coupling Reaction: The protected phenylalanine is coupled with the protected glycine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Butylation: The glycine residue is then butylated using butylamine under appropriate conditions.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) or solution-phase synthesis. These methods allow for the efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions: L-Phenylalanyl-N-butylglycinamide can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives, particularly at the amide bonds.
Substitution: The butyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Alkyl halides or other electrophiles can be used for substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced amide derivatives.
Substitution: Alkylated or functionalized derivatives.
Scientific Research Applications
L-Phenylalanyl-N-butylglycinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex peptides and proteins.
Biology: The compound is studied for its potential role in modulating biological processes, such as enzyme activity and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of novel materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of L-Phenylalanyl-N-butylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
L-Phenylalanyl-L-glycine: A similar dipeptide without the butyl group.
N-Butylglycine: A simpler compound with only the butylated glycine residue.
L-Phenylalanyl-L-alanine: Another dipeptide with alanine instead of glycine.
Uniqueness: L-Phenylalanyl-N-butylglycinamide is unique due to the presence of the butyl group, which can influence its chemical properties and biological activity. This modification can enhance its stability, solubility, and interaction with molecular targets compared to similar compounds.
Properties
CAS No. |
648907-78-2 |
|---|---|
Molecular Formula |
C15H23N3O2 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
(2S)-2-amino-N-[2-(butylamino)-2-oxoethyl]-3-phenylpropanamide |
InChI |
InChI=1S/C15H23N3O2/c1-2-3-9-17-14(19)11-18-15(20)13(16)10-12-7-5-4-6-8-12/h4-8,13H,2-3,9-11,16H2,1H3,(H,17,19)(H,18,20)/t13-/m0/s1 |
InChI Key |
CUSVLPOUFQJWRK-ZDUSSCGKSA-N |
Isomeric SMILES |
CCCCNC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)N |
Canonical SMILES |
CCCCNC(=O)CNC(=O)C(CC1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


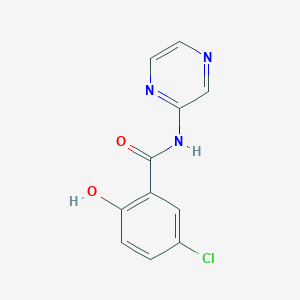

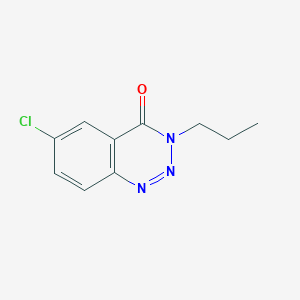

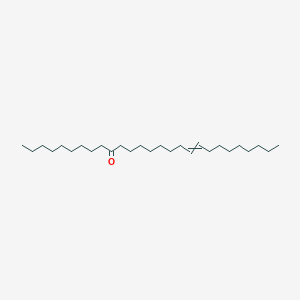
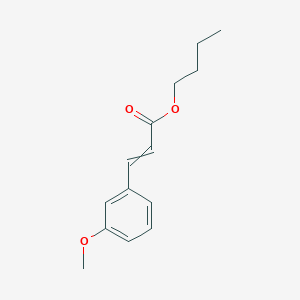
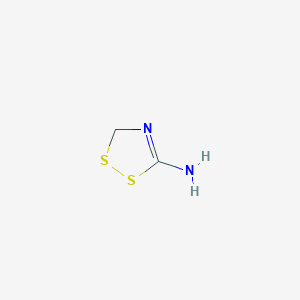
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(phenylmethyl)-](/img/structure/B12589916.png)
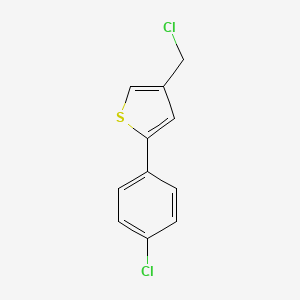
![Benzoic acid, 3-[(3-ethoxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B12589923.png)

![N-cyclohexyl-N-methyl-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12589930.png)
![Benzonitrile, 4-[[[2-methyl-4-(1-pyrrolidinyl)-7-quinazolinyl]oxy]methyl]-](/img/structure/B12589939.png)
